

Navigating the Structural Landscape of Thiazole-Based Bioactive Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate*

Cat. No.: *B1211140*

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An In-depth Examination of the Crystallography, Synthesis, and Biological Activities of 2-(4-chlorophenyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of **Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate** is not publicly available in crystallographic databases, this technical guide provides a comprehensive analysis of a closely related analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, for which detailed crystallographic data has been published. This guide will serve as a valuable resource by presenting its crystal structure, synthesis, and exploring the broader biological activities and potential mechanisms of action of the 2-(4-chlorophenyl)thiazole scaffold.

I. Crystallographic Analysis of a Representative 2-(4-chlorophenyl)thiazole

The structural elucidation of small molecules is paramount in understanding their chemical behavior and biological interactions. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystalline state.

Data Presentation

The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

Parameter	Value
Empirical formula	C18H16CINO2S
Formula weight	345.83
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	
a	10.123(2) Å
b	12.456(3) Å
c	13.567(3) Å
α	90°
β	109.45(3)°
γ	90°
Volume	1614.3(6) Å ³
Z	4
Density (calculated)	1.423 Mg/m ³
Absorption coefficient	0.388 mm ⁻¹
F(000)	720
Data collection and refinement	
Theta range for data collection	2.37 to 25.00°
Reflections collected	11432
Independent reflections	2841 [R(int) = 0.041]
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	2841 / 0 / 210
Goodness-of-fit on F ²	1.033
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.117
R indices (all data)	R1 = 0.057, wR2 = 0.126

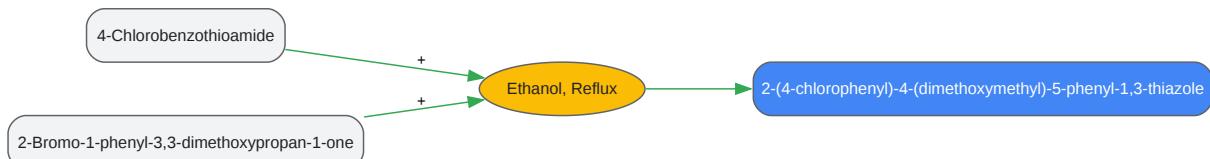
II. Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for the synthesis of the analogue compound and standard biological assays relevant to the 2-(4-chlorophenyl)thiazole scaffold.

Synthesis and Crystallization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

The synthesis of the title analogue follows a well-established route for thiazole ring formation.

Synthesis Workflow



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Caption: Synthesis of the analogue compound.

Procedure:

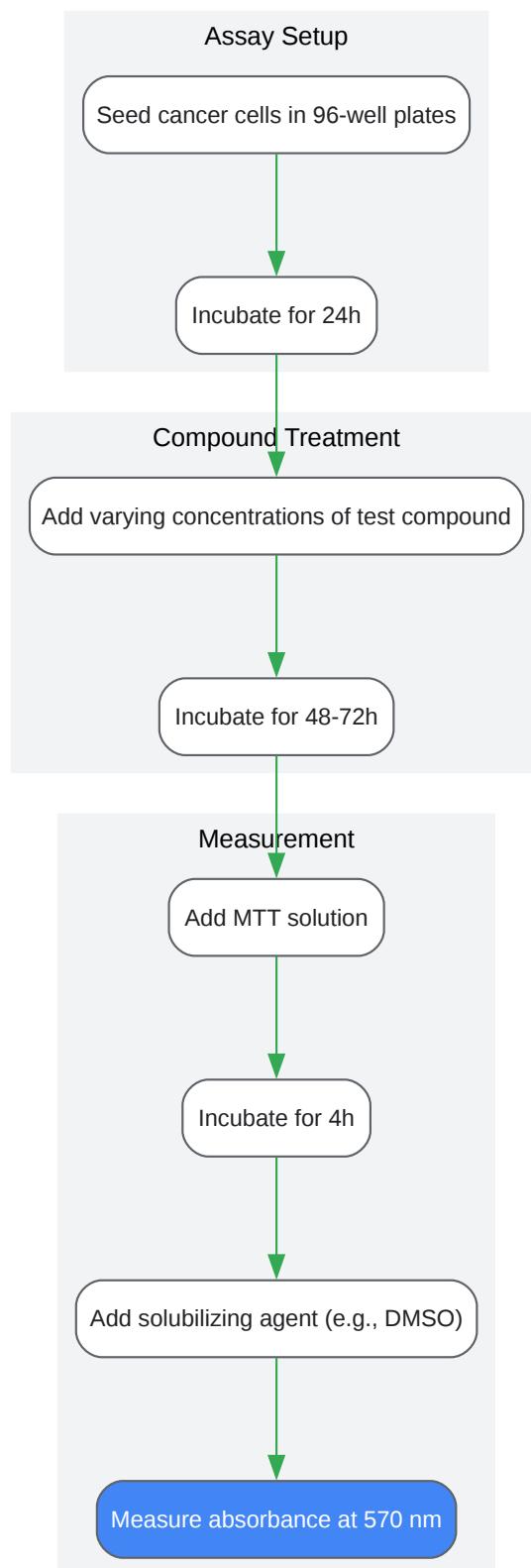
- Reaction Setup: A mixture of 4-chlorobenzothioamide (1 mmol) and 2-bromo-1-phenyl-3,3-dimethoxypropan-1-one (1 mmol) is taken in absolute ethanol (20 mL).
- Reaction Condition: The reaction mixture is refluxed for 4 hours.

- Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- Crystallization: The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) and then recrystallized from a suitable solvent system (e.g., ethanol or acetone) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for Anticancer Screening

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Caption: General workflow for an MTT assay.

Procedure:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

III. Biological Activities of the 2-(4-chlorophenyl)thiazole Scaffold

Derivatives of 2-(4-chlorophenyl)thiazole have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Data Presentation

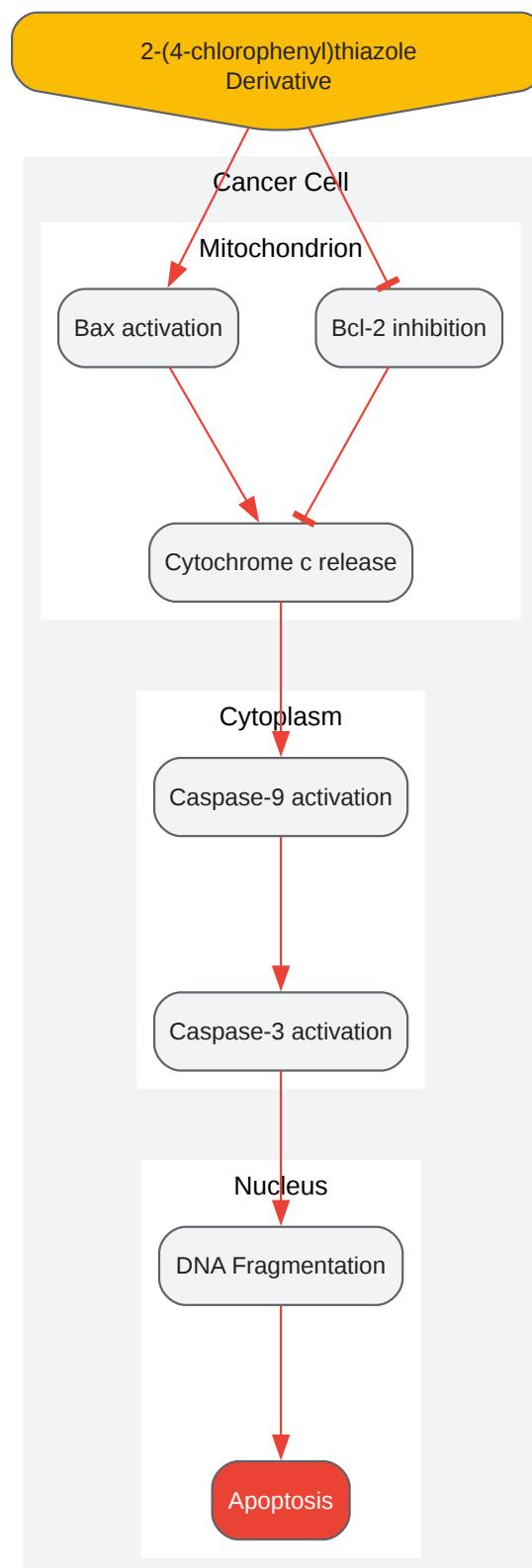
The following table summarizes the reported biological activities of various 2-(4-chlorophenyl)thiazole derivatives.

Compound Class	Target	Activity Metric	Value	Reference
4-(4-chlorophenyl)thiazol-2-yl amides	HL-60 (Human leukemia)	IC50	High cytotoxicity	[1]
4-(4-chlorophenyl)thiazol-2-yl amides	THP-1 (Human monocytic leukemia)	IC50	Cytotoxic activity	[1]
2-(4-chlorophenyl)thiazole derivatives	Staphylococcus aureus	MIC	0.4–0.8 µg/mL	[2]
2-(4-chlorophenyl)thiazole derivatives	Escherichia coli	MIC	0.4–1.6 µg/mL	[2]
4-(4-chlorophenyl)thiazol-2-amines	DNase I	IC50	79.79 µM	
4-(4-chlorophenyl)thiazol-2-amines	5-LO	IC50	50 nM	

Proposed Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer effects of thiazole derivatives are mediated through the induction of apoptosis, or programmed cell death.[3] A plausible signaling cascade is depicted below.

Proposed Apoptotic Signaling Pathway

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